Acide α-méthyl-4-biphénylacétique

Vue d'ensemble

Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support

Applications De Recherche Scientifique

Agent anti-inflammatoire non stéroïdien

L'acide α-méthyl-4-biphénylacétique, connu sous le nom de Biprofène, est reconnu comme un agent anti-inflammatoire non stéroïdien (AINS) potentiel. Les AINS sont couramment utilisés pour réduire l'inflammation et soulager la douleur dans des affections telles que l'arthrite, les entorses et d'autres troubles musculo-squelettiques .

Interaction avec les récepteurs GABA

Il a été constaté que le Biprofène interagissait avec les agents antibactériens quinolones, induisant un blocage fonctionnel des récepteurs de l'acide γ-aminobutyrique (GABA). Cette interaction pourrait avoir des implications dans la modulation de la neurotransmission GABAergique dans divers troubles neurologiques .

Formation de complexes d'inclusion

Ce composé forme un complexe d'inclusion solide avec la β-cyclodextrine. Les complexes d'inclusion sont utilisés pour améliorer la solubilité et la stabilité des médicaments, ce qui peut améliorer leur biodisponibilité et leur efficacité thérapeutique .

Inhibition sélective de la COX-2

Le Biprofène est un métabolite de l'isopropylbiphényle et agit comme un inhibiteur sélectif de la COX-2. Les inhibiteurs de la COX-2 sont une classe de médicaments qui bloquent sélectivement l'enzyme COX-2, réduisant ainsi la production de produits chimiques pro-inflammatoires, en particulier dans des affections comme l'arthrose et la polyarthrite rhumatoïde .

Analyse structurale dans la conception de médicaments

Le composé a été utilisé dans l'analyse structurale, telle que la détermination de la structure cristalline aux rayons X de la prostaglandine H2 synthase-1 ovine. De telles analyses sont cruciales dans la conception et le développement de médicaments, offrant un aperçu des interactions médicament-récepteur .

Synthèse de médicaments gastro-épargnants

L'this compound a été utilisé dans la synthèse de médicaments anti-inflammatoires non stéroïdiens gastro-épargnants. Les médicaments gastro-épargnants sont conçus pour minimiser les effets secondaires gastro-intestinaux couramment associés aux AINS traditionnels .

MilliporeSigma - Acide 4-biphénylacétique ChemicalBook - this compound <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024

Safety and Hazards

The safety data sheet for alpha-Methyl-4-biphenylacetic acid suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mécanisme D'action

Target of Action

Biprofen primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever.

Mode of Action

As a COX-2 selective inhibitor , Biprofen works by binding to the active site of the COX-2 enzyme, thereby inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, reducing their levels in the body.

Biochemical Pathways

The primary biochemical pathway affected by Biprofen is the arachidonic acid pathway . By inhibiting COX-2, Biprofen disrupts this pathway, leading to a decrease in the production of prostaglandins. The downstream effects include a reduction in inflammation, pain, and fever.

Pharmacokinetics

Factors such as solubility, stability, and molecular weight (226.27 for Biprofen ) can influence these properties.

Result of Action

The molecular and cellular effects of Biprofen’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, Biprofen can decrease the intensity of the inflammatory response and alleviate associated pain .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like Biprofen. Factors such as pH, temperature, and the presence of other molecules can impact the drug’s effectiveness. For instance, the predicted pKa of Biprofen is 4.34 , indicating that changes in body pH could potentially affect the drug’s ionization state and, consequently, its absorption and distribution.

Analyse Biochimique

Biochemical Properties

Alpha-Methyl-4-biphenylacetic acid plays a role in biochemical reactions, particularly as a COX-2 selective inhibitor

Cellular Effects

It is known to be a metabolite of Isopropylbiphenyl, a COX-2 selective inhibitor . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a COX-2 selective inhibitor, it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

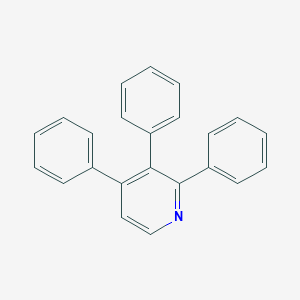

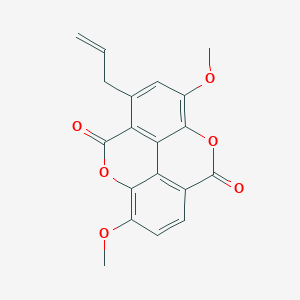

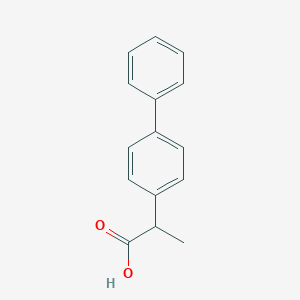

2-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALUUBQFLPUJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286408 | |

| Record name | α-Methyl[1,1′-biphenyl]-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6341-72-6 | |

| Record name | α-Methyl[1,1′-biphenyl]-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6341-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Biphenyl)propionic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6341-72-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Methyl[1,1′-biphenyl]-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Biphenylyl)propionic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55W126F9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B142686.png)

![1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride](/img/structure/B142696.png)